in vitro biological activity of 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
in vitro biological activity of 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
An In-Depth Technical Guide to the Predicted In Vitro Biological Activity of 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Executive Summary
The heterocyclic scaffold combining pyridine, 1,2,4-triazole, and phenyl moieties represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive technical overview of the predicted in vitro biological activities of the novel compound 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes established methodologies and findings from closely related analogues to project its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. Detailed, field-proven protocols for synthesis, characterization, and biological evaluation are presented to empower researchers and drug development professionals to investigate this promising compound. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, ensuring scientific integrity and reproducibility.
The convergence of three key pharmacophores—the pyridine ring, the 1,2,4-triazole core, and a phenyl substituent—creates a molecular architecture with significant potential for therapeutic applications. The 1,2,4-triazole ring, in particular, is a cornerstone of numerous approved drugs and is known for its ability to engage in hydrogen bonding, coordination with metal ions in metalloenzymes, and its metabolic stability.[1][2] The pyridine moiety often enhances solubility and provides a key interaction point with biological targets, while the phenyl group allows for extensive derivatization to modulate lipophilicity and steric interactions.
Rationale for Investigation
Compounds incorporating the 1,2,4-triazole system are associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties.[3][4][5] The specific arrangement in 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine suggests the potential for multiple biological interactions, making it a compelling candidate for screening campaigns in drug discovery. This guide serves as a foundational document to direct such an investigation.
Structural Features of 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
The subject molecule's structure features a central 1,2,4-triazole ring. The nitrogen atom at position 4 is substituted with a phenyl group. The carbon at position 3 is linked to a pyridin-2-amine moiety at its 5th position. This specific linkage and the presence of the 2-amino group on the pyridine ring are key features that will dictate its biological profile.
Synthesis and Characterization
A robust and reproducible synthetic route is paramount for any new chemical entity. Based on established literature for similar triazole derivatives, a multi-step synthesis is proposed.[6][7]
General Synthetic Strategy
The synthesis of 1,2,4-triazole rings typically involves the cyclization of thiosemicarbazide precursors.[8] The proposed pathway starts from a pyridine derivative and builds the triazole ring, followed by the introduction of the phenyl group.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol (Projected)
-
Step 1: Synthesis of Pyridine-2-amine-5-carbohydrazide. This intermediate can be prepared from the corresponding commercially available ethyl 6-aminonicotinate by reaction with hydrazine hydrate.
-
Step 2: Synthesis of Potassium 2-(6-aminopyridine-3-carbonyl)hydrazine-1-carbodithioate. The carbohydrazide from Step 1 is treated with carbon disulfide in the presence of potassium hydroxide in ethanol.[7]
-
Step 3: Synthesis of 4-Amino-5-(6-aminopyridin-3-yl)-4H-1,2,4-triazole-3-thiol. The potassium salt from Step 2 is cyclized by refluxing with an excess of hydrazine hydrate.[6][9] The reaction progress is monitored by the cessation of hydrogen sulfide gas evolution.
-
Step 4: Synthesis of 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. This final step involves a Chan-Lam coupling reaction. The triazole-3-thiol from Step 3 is reacted with phenylboronic acid in the presence of a copper(II) acetate catalyst and a base such as pyridine. Note: This step is a projection and may require optimization. An alternative could involve desulfurization followed by N-arylation.
Spectroscopic Characterization
The structure of the final compound and all intermediates must be unequivocally confirmed using a suite of spectroscopic techniques.
| Technique | Expected Observations |
| FTIR (cm⁻¹) | ~3400-3300 (N-H stretch of amine), ~3100 (Aromatic C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch). |
| ¹H NMR (ppm) | Signals corresponding to the pyridine and phenyl protons (typically in the 7.0-9.0 ppm range), a broad singlet for the NH₂ protons. |
| ¹³C NMR (ppm) | Resonances for all unique carbon atoms in the aromatic rings and the triazole core. |
| Mass Spec (m/z) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. |
In Vitro Anticancer Activity Evaluation
The 1,2,4-triazole scaffold is present in several anticancer agents. Its derivatives have shown promising activity against various cancer cell lines.[3][10][11] Therefore, evaluating the cytotoxic potential of 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a logical first step.
Rationale: Triazoles as Anticancer Agents
Many triazole derivatives exert their anticancer effects through mechanisms like tubulin polymerization inhibition, kinase inhibition, or by inducing apoptosis. The planar nature of the aromatic systems in the target compound could facilitate intercalation with DNA or binding to enzymatic active sites.
Recommended Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard preliminary assay in anticancer drug screening.[3]
Detailed Experimental Protocol for MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil) are included.[3]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Data Analysis and Interpretation
The percentage of cell viability is calculated using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve. A lower IC₅₀ value indicates higher cytotoxic potency.
In Vitro Antimicrobial Activity Screening
Triazole derivatives, such as fluconazole, are mainstays in antifungal therapy. The nitrogen-rich triazole ring is crucial for its mechanism of action, which often involves inhibiting essential microbial enzymes. Many novel triazole derivatives have also shown potent antibacterial activity.[1][8]
Rationale: Triazoles in Antimicrobial Drug Discovery
The electron-rich nature of the triazole ring allows it to coordinate with metal ions in the active sites of microbial enzymes, such as lanosterol 14α-demethylase in fungi. The overall structure of the target compound may allow it to disrupt bacterial cell wall synthesis or other vital processes.
Recommended Assay: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and efficient technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.[6][12]
Detailed Experimental Protocol for Broth Microdilution
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 60193) are grown overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures are then diluted to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth to create a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Analysis and Interpretation
The results are recorded as MIC values in µg/mL. A lower MIC value indicates greater antimicrobial potency. The activity is often compared to standard antibiotics (e.g., ampicillin, ciprofloxacin) and antifungals (e.g., fluconazole).[1]
In Vitro Enzyme Inhibition Assays
Beyond broad cytotoxicity and antimicrobial effects, triazole derivatives are known to be specific inhibitors of various enzymes.[13][14]
Rationale: Triazoles as Enzyme Inhibitors
The structure of the target compound is suitable for evaluation against enzymes like tyrosinase, which is involved in pigmentation, and various kinases, which are critical in cell signaling pathways. The pyridine and triazole nitrogens can act as hydrogen bond acceptors or metal coordinators within an enzyme's active site.
Recommended Assay: Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is relevant in dermatology and for treating hyperpigmentation disorders. Many heterocyclic compounds have been identified as tyrosinase inhibitors.[13][15]
Detailed Experimental Protocol for Tyrosinase Inhibition
-
Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of the substrate, L-DOPA, in the same buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, various concentrations of the test compound (dissolved in DMSO and diluted with buffer), and the tyrosinase solution. Kojic acid can be used as a positive control.[13]
-
Incubation: The plate is pre-incubated for 10 minutes at room temperature.
-
Reaction Initiation: The reaction is started by adding the L-DOPA substrate to all wells.
-
Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm over time using a microplate reader.
Data Analysis and Interpretation
The rate of reaction is determined from the slope of the absorbance vs. time plot. The percentage of inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value is then determined from the dose-response curve, representing the concentration of the compound required to inhibit 50% of the tyrosinase activity.
Summary and Future Directions
This guide outlines a strategic approach to evaluating the in vitro biological potential of 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine. By leveraging established protocols for structurally similar compounds, a comprehensive preliminary assessment of its anticancer, antimicrobial, and enzyme-inhibitory activities can be achieved. Positive results from these initial screens would warrant further investigation, including studies into the mechanism of action, structure-activity relationship (SAR) analysis through the synthesis of analogues, and eventual progression to in vivo models. The methodologies described herein provide a robust framework for unlocking the therapeutic potential of this novel chemical entity.
References
-
Invitro Anticancer Screening of Substituted 3-(Phenyl Sulfanyl)-5-(Pyridin-3-Yl)-4h-[3][6][10] Triazol-4-Amine Derivatives. (n.d.). International Journal of Health and Pharmaceutical Research.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate. Available at: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI. Available at: [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. Available at: [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Pulsus. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2018). Istanbul University Press. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. Available at: [https://www.mdpi.com/2 organics/2-organics-06-00041.pdf]([Link] organics/2-organics-06-00041.pdf)
- Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. (2022).
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research.
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2010). PMC. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). PMC. Available at: [Link]
- Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H - Arkivoc. (2022). Arkivoc.
-
Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. (2013). PubMed. Available at: [Link]
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis.
- Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine-based inhibitors of tyrosinase from Agaricus bisporus. (2022).
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). PMC. Available at: [Link]
- Synthesis of inorganic complexes derived from 4- amino-5-(pyridyl)-4H 1,2,4 triazole-3-thiol and study their photochemical stability with polystyrene. (n.d.).
-
Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists. (2008). PubMed. Available at: [Link]
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018).
-
Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (2012). PMC. Available at: [Link]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 2. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. amhsr.org [amhsr.org]
- 8. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Istanbul University Press [iupress.istanbul.edu.tr]
- 10. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
